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Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-
Methyl-2(5H)-furanone, a heterocyclic organic compound. The determination of its chemical
structure relies on a synergistic application of modern spectroscopic techniques, including
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)
Spectroscopy. This document details the expected data from these analyses, provides
standardized experimental protocols, and outlines the logical workflow for its structural
determination.

Physicochemical Properties and Spectroscopic
Data

5-Methyl-2(5H)-furanone has the molecular formula CsHsO2 and a molecular weight of
approximately 98.10 g/mol .[1][2] It is also known by several synonyms, including 3-Angelica
lactone and 4-Hydroxy-2-pentenoic acid y-lactone.[3][4] The structural elucidation is primarily
achieved through the interpretation of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of
an organic molecule. For 5-Methyl-2(5H)-furanone, a combination of 1D (*H, 3C) and 2D
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(COSY, HSQC, HMBC) NMR experiments provides an unambiguous assignment of all proton

and carbon signals.

Table 1: Predicted *H NMR Spectroscopic Data (500 MHz, CDCIs)

. . Coupling

Chemical Shift Lo .
Proton Label Multiplicity Constant (J, Integration

(3, ppm)

Hz)

H-3 ~6.15 dd J=57,18Hz 1H
H-4 ~7.45 dd J=57,25Hz 1H
H-5 ~4.90 m - 1H
CHs-5 ~1.45 d J=6.5Hz 3H

Table 2: Predicted *3C NMR Spectroscopic Data (125 MHz, CDCls)

Carbon Label

Chemical Shift (6, ppm)

DEPT-135

C-2 (C=0) ~173.0 Quaternary (absent)
C-3 ~122.0 CH (positive)
C-4 ~155.0 CH (positive)
C-5 ~78.0 CH (positive)
CHs-5 ~21.0 CHs (positive)

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of the molecule. The mass spectrum of 5-Methyl-2(5H)-

furanone is available in the NIST database.[1][3]

Table 3: Key Mass Spectrometry Fragmentation Data (EI-MS)
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miz Proposed Fragment
98 [M]* (Molecular lon)
83 [M - CHs]*

55 [M - C2H30]*

43 [CsH7]* or [CH3COJ*

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Key Infrared (IR) Absorption Bands

Functional Group Wavenumber (cm~—?) Intensity
C=0 (0,B-unsaturated lactone)  ~1750-1780 Strong
C=C (alkene) ~1640 Medium
C-O (ester) ~1100-1250 Strong
C-H (sp? and sp3) ~2850-3100 Medium

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural
elucidation of 5-Methyl-2(5H)-furanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of purified 5-Methyl-2(5H)-furanone
in 0.6 mL of deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as
an internal standard. Transfer the solution to a 5 mm NMR tube.

e 1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 500 MHz spectrometer.
Typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition
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time of 3-4 s. Process the data with an exponential window function (line broadening of 0.3
Hz) prior to Fourier transformation.

e 13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument,
typically at 125 MHz. Use proton decoupling to simplify the spectrum. A 30° pulse width and
a relaxation delay of 2.0 s are commonly used.

¢ 2D NMR Spectroscopy (COSY, HSQC, HMBC):

o COSY (Correlation Spectroscopy): ldentifies proton-proton couplings. Use standard
gradient-selected COSY pulse sequences.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two to three bonds, which is crucial for establishing the connectivity of
the molecular backbone.

Mass Spectrometry (MS)

e Technique: Electron lonization Mass Spectrometry (EI-MS).

o Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,
methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph
(GC-MS).

« lonization: Use a standard electron energy of 70 eV.

e Analysis: Scan a mass-to-charge (m/z) range of 10-200 amu.

Infrared (IR) Spectroscopy

o Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

o Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide
(KBr) plates to form a thin film.
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» Data Acquisition: Record the spectrum from 4000 to 400 cm~2. Acquire and average 16-32
scans to improve the signal-to-noise ratio.

Visualization of Elucidation Workflow

The logical process for the structural elucidation of 5-Methyl-2(5H)-furanone can be visualized

as a workflow diagram.
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Structural Elucidation Workflow for 5-Methyl-2(5H)-furanone
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Caption: Logical workflow for the structural elucidation of 5-Methyl-2(5H)-furanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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